(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO2/c1-26(2,3)19-9-11-20(12-10-19)29-16-15-25(30)18-7-13-21(14-8-18)31-17-22-23(27)5-4-6-24(22)28/h4-16,29H,17H2,1-3H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYUITOJEPHAFL-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative based on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H26ClFNO2
- Molecular Weight : 423.92 g/mol
The compound features a central propene chain with various functional groups that contribute to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of chalcone derivatives, including the compound in focus. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
Research indicates that this chalcone derivative exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria:
- Inhibition Zone : Studies report inhibition zones ranging from 12 mm to 20 mm against common pathogens like Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL to 200 µg/mL depending on the bacterial strain tested .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Functional Differences
Lipophilicity and Solubility: The tert-butyl group in the target compound significantly increases lipophilicity compared to fluoro or methyl substituents . This may enhance membrane permeability but reduce aqueous solubility.
Smaller substituents like fluoro or methyl (e.g., ) allow tighter molecular packing, as evidenced by crystallographic studies using SHELXL .
Electronic Effects :
- Chloro- and fluoro-substituents on the benzyloxy group (target compound) create electron-deficient aromatic systems, influencing charge distribution and reactivity .
- Methoxy and trifluoromethyl groups (e.g., ) alter electron density, affecting interactions with biological targets like enzymes or receptors.
Hydrogen Bonding and Crystal Packing: The absence of hydrogen bond donors in the target compound contrasts with hydroxyl-containing analogs (e.g., ), which form stronger intermolecular interactions . Crystallographic tools like ORTEP-3 and SHELXL are critical for analyzing these differences in solid-state structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
